molecular formula C14H20O3 B1509702 Ethyl 4-(2,3-dimethylphenoxy)butyrate

Ethyl 4-(2,3-dimethylphenoxy)butyrate

Cat. No.: B1509702
M. Wt: 236.31 g/mol
InChI Key: CGSHHIFVWDGTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,3-dimethylphenoxy)butyrate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 4-(2,3-dimethylphenoxy)butanoate

InChI

InChI=1S/C14H20O3/c1-4-16-14(15)9-6-10-17-13-8-5-7-11(2)12(13)3/h5,7-8H,4,6,9-10H2,1-3H3

InChI Key

CGSHHIFVWDGTQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,3-dimethylphenol (25 g, 204 mmol) in DMSO (205 mL) was added 4-bromo-butyric acid ethyl ester (40.96 g, 210 mmol) and lithium hydride (2.0 g, 250 mmol) at room temperature. The resulting light brown solution was stirred for 2 days. Then, the reaction mixture was cooled to 0° C. and water (200 mL) was added slowly. The organic compound was extracted into hexanes (2×200 mL). The combined organic extracts were washed with brine solution (150 mL) and the organic solution was dried over anhydrous magnesium sulfate. Filtration of the drying agent and the removal of the solvent gave light brown oil. The crude mixture was purified by using a Biotage™ (40 L) column chromatography eluting with 5% ethyl acetate in hexanes to isolate 4-(2,3-dimethyl-phenoxy)-butyric acid ethyl ester (45.32 g, 94%) as a colorless oil: ES(+)-HRMS m/e calculated for C14H20O3 (M+)+ 236.1412. found 236.1419.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
205 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dimethylphenol (12.2 g, 100 mmol), tetrabutylammonium iodide (0.738 g, 1.997 mmol), ethyl 4-bromobutanoate (14.29 mL, 100 mmol), and potassium carbonate (27.6 g, 200 mmol) in THF (100 mL) was heated at 60° C. for 20 h. After this time, the reaction mixture was cooled to room temperature. Once at the prescribed temperature, the reaction mixture was quenched with water (50 mL), and extracted with EtOAc (2×50 mL). The combined organic phases were concentrated, and purified by flash chromatography (0 to 30% EtOAc:hexanes) to afford the title compound (22.5 g, 90% yield) as colorless oil. LCMS, [M+Na]+=259.1. 1H NMR (400 MHz, CDCl3) δ 7.01 (dd, J=8.2, 7.5 Hz, 1H), 6.75 (d, J=7.5 Hz, 1H), 6.67 (d, J=8.2 Hz, 1H), 4.13 (q, J=7.1 Hz, 2H), 3.97 (t, J=6.0 Hz, 2H), 2.52 (t, J=7.4 Hz, 2H), 2.25 (s, 3H), 2.15-2.07 (m, 2H), 2.12 (s, 3H), 1.24 (t, J=7.1 Hz, 3H).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
14.29 mL
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
0.738 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

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